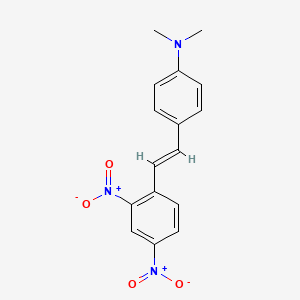

4-(Dimethylamino)-2',4'-dinitrostilbene

Descripción general

Descripción

4-(Dimethylamino)-2’,4’-dinitrostilbene is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent .

Synthesis Analysis

A new organic material 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) is synthesized via Knoevenagel condensation reaction followed by metathesization reaction . DSDNS single crystals are successfully grown from the methanol–acetonitrile medium by low-temperature slow evaporation solution technique .Molecular Structure Analysis

The molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques which confirms that the DSDNS crystal crystallizes in a monoclinic crystal system with the space group C2/c .Chemical Reactions Analysis

4-(Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . In the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, it was found that temperature has a significant impact on the protonation degree of DMAP derivatives .Physical And Chemical Properties Analysis

4-(Dimethylamino)-2’,4’-dinitrostilbene is a white solid . It is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .Aplicaciones Científicas De Investigación

Chemosensors for Cyanide Detection

4-(Dimethylamino)-2',4'-dinitrostilbene, as part of a group of compounds including 2,4-dinitro-4'-(dimethylamino)stilbene, has been studied for its potential as a chromogenic chemosensor, particularly for cyanide detection. The color of solutions containing these compounds changes only in the presence of cyanide, indicating their selective sensitivity and potential application in detecting cyanide anions in various environments (Heying et al., 2015).

Photophysical Properties and Charge Transfer

A variety of studies have focused on the photophysical properties of derivatives of this compound. For instance, selectively bridged 4-(dimethylamino)-4'-cyanostilbenes, related to the compound , show significant fluorescence shifts and quantum yields in different solvents, demonstrating their potential in photophysical applications (Lapouyade et al., 1992). Another study explored the femtosecond dynamics of 4-(N,N-dimethylamino)-4'-cyanostilbene in solvents, further elucidating the charge transfer processes and photophysical behavior of these types of compounds (Eilers-König et al., 1996).

Crystal Growth and Nonlinear Optical Properties

The synthesis and study of crystals of organic materials like 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline, a closely related compound, have been conducted. Such studies have focused on crystal growth techniques, structural analysis, and nonlinear optical properties, which are vital for understanding and harnessing the potential of these materials in advanced technological applications (Jebin et al., 2016).

Reaction Mechanisms and Chemical Properties

There's also interest in the reaction mechanisms and chemical properties of compounds similar to this compound. For instance, the reaction of 4-(dimethylamino)pyridine with dichloromethane has been studied to understand the kinetics and formation of certain compounds under specific conditions (Rudine et al., 2010).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes at the molecular level, which can potentially influence cellular functions .

Biochemical Pathways

A study on a similar compound, 4-(n,n-dimethylamino)-4’-nitrostilbene (dans), revealed photorelaxation pathways upon s1 excitation . This suggests that 4-(Dimethylamino)-2’,4’-dinitrostilbene might also interact with light-sensitive biochemical pathways.

Pharmacokinetics

A study on a structurally similar compound showed that all the molecules exhibited desired physicochemical properties needed for oral bioavailability

Result of Action

Given its structural similarity to other active compounds, it is plausible that it could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as solvent polarity, viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, and internal charge transfer can affect the fluorescence emission spectra and quantum yields of a compound . These factors might also influence the action of 4-(Dimethylamino)-2’,4’-dinitrostilbene.

Propiedades

IUPAC Name |

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-17(2)14-8-4-12(5-9-14)3-6-13-7-10-15(18(20)21)11-16(13)19(22)23/h3-11H,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQVXPNRYJFXSG-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57711-75-8 | |

| Record name | N,N-DIMETHYL-2',4'-DINITRO-4-STILBENAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2902794.png)

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B2902796.png)

![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)

![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2902808.png)

![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2902813.png)

![N-allyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902816.png)